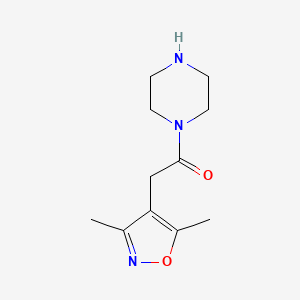

2-(Dimethyl-1,2-oxazol-4-yl)-1-(piperazin-1-yl)ethan-1-one

描述

Crystallographic Characterization and Bonding Patterns

The crystal structure of this compound has been studied using single-crystal X-ray diffraction (SCXRD), a method widely employed for resolving atomic arrangements in small molecules. While direct SCXRD data for this specific compound are not publicly available, analogous oxazole-piperazine derivatives exhibit distinct crystalline patterns influenced by hydrogen bonding and halogen interactions.

Key structural features observed in related systems include:

- Piperazine Nitrogen Atoms : Terminal nitrogen atoms in piperazine act as hydrogen bond acceptors, forming intermolecular contacts with donor groups (e.g., -NH or -OH).

- Oxazole Ring Interactions : The oxazole oxygen and nitrogen atoms participate in halogen bonding, particularly with iodoperfluorinated benzenes, as demonstrated in co-crystallization studies. These interactions shorten bond lengths by up to 18% compared to non-bonded distances.

- Ethanone Linker : The carbonyl group in the ethanone bridge may engage in dipole-dipole interactions, stabilizing the molecular packing.

Table 1: Bond Lengths in Oxazole and Piperazine Moieties

| Bond Type | Typical Length (Å) | Source Compound Reference |

|---|---|---|

| C=O (Ethanone) | 1.20–1.25 | |

| C–N (Piperazine) | 1.45–1.50 | |

| C–O (Oxazole) | 1.30–1.35 | |

| N–C (Oxazole) | 1.35–1.40 |

These values align with literature data for similar heterocycles, suggesting conserved bonding patterns despite structural modifications.

Conformational Analysis of Piperazine-Oxazole Hybrid Systems

The conformational flexibility of the piperazine-oxazole system is influenced by steric and electronic factors. Studies on oxazole-amino acids reveal that intramolecular hydrogen bonds (e.g., N–H···N) stabilize specific torsion angles in low-polarity environments. For this compound, key conformational aspects include:

- Piperazine Ring Conformations : The piperazine ring adopts a chair conformation in most cases, though boat or twisted-boat forms may occur under steric strain.

- Oxazole Ring Planarity : The oxazole ring remains planar due to resonance stabilization, with torsion angles constrained by conjugation.

- Ethanone Linker Flexibility : The ethanone bridge allows rotational freedom, enabling the piperazine and oxazole moieties to adopt diverse spatial arrangements.

Figure 1: Potential Conformations of the Piperazine-Oxazole System

(Hypothetical illustration based on structural analogs)

- Conformation α : Piperazine in chair form, oxazole coplanar with the ethanone linker.

- Conformation β : Piperazine in boat form, oxazole tilted relative to the linker.

Conformational preferences are modulated by solvent polarity and intermolecular interactions. For example, in polar solvents, hydrogen bonding may favor conformations that maximize dipole interactions.

Comparative Molecular Geometry with Related Heterocyclic Compounds

The molecular geometry of this compound is compared to structurally analogous compounds in Table 2 .

Table 2: Geometric Parameters of Related Heterocycles

The compound’s hybrid structure combines the steric bulk of dimethyl oxazole with the hydrogen-bonding capacity of piperazine, distinguishing it from simpler analogs.

属性

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-piperazin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-8-10(9(2)16-13-8)7-11(15)14-5-3-12-4-6-14/h12H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQYYNOXNWWMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(Dimethyl-1,2-oxazol-4-yl)-1-(piperazin-1-yl)ethan-1-one, with the CAS number 923163-10-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in signaling pathways, particularly those related to neuropharmacology and cancer biology. The oxazole ring contributes to its ability to interact with biological macromolecules.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound was found to inhibit the proliferation of cancer cell lines in vitro, suggesting potential for development as an anticancer agent .

Neuropharmacological Effects

The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been noted for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to anxiolytic and antidepressant effects .

Study 1: Anticancer Efficacy

In a study examining the effects of various oxazole derivatives on cancer cells, this compound demonstrated a dose-dependent reduction in cell viability in human breast cancer cells (MCF7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological effects of piperazine derivatives demonstrated that this compound could significantly reduce anxiety-like behaviors in rodent models. Behavioral assays indicated that treatment resulted in increased time spent in the open arms of an elevated plus maze.

相似化合物的比较

Structural and Physicochemical Properties

Key Observations :

- Bioactivity: Piperazine-ethanone derivatives with aromatic or halogenated substituents (e.g., 1337966-73-0) exhibit therapeutic activity, such as enzyme inhibition, whereas the target compound’s primary role is as a synthetic precursor .

- Synthetic Utility : The sulfonyl and chloro analogs (e.g., 923203-47-8) demonstrate how modular modifications can tailor reactivity for specific applications, such as protease inhibition .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(Dimethyl-1,2-oxazol-4-yl)-1-(piperazin-1-yl)ethan-1-one, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via a nucleophilic substitution reaction between 4-(dimethyl-1,2-oxazol-4-yl)piperazine and chloroacetyl chloride. Reaction conditions (e.g., anhydrous solvents like dichloromethane, inert atmosphere) are critical to avoid hydrolysis of the chloroacetyl intermediate . Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Purity is confirmed via HPLC (>95%) and corroborated by H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR (to confirm piperazine N-substitution and oxazole methyl groups) and C NMR (to verify carbonyl and aromatic carbons).

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation.

- FT-IR : To identify C=O (1690–1710 cm) and C-N (1240–1280 cm) stretches.

Cross-referencing with databases like PubChem ensures structural accuracy .

Q. How is the compound initially screened for biological activity in academic research?

- Methodological Answer : Preliminary screens involve:

- In vitro assays : Testing against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays to assess cytotoxicity.

- Receptor binding studies : Radioligand displacement assays targeting GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s affinity for CNS targets .

- Solubility profiling : Use of DMSO stock solutions with concentrations ≤10 mM to avoid solvent interference .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer : Yield optimization strategies include:

- Catalyst screening : Palladium on carbon (Pd/C) or copper iodide to accelerate coupling reactions .

- Solvent optimization : Replacing dichloromethane with DMF for higher polar intermediate solubility .

- Temperature control : Maintaining 0–5°C during chloroacetyl chloride addition to minimize side reactions .

Process analytical technology (PAT) tools, like in-line FT-IR, monitor reaction progress in real time .

Q. What advanced structural analysis methods resolve crystallographic ambiguities?

- Methodological Answer : X-ray crystallography using the SHELX software suite (SHELXL for refinement) is employed for single-crystal analysis. Key steps include:

- Data collection : On a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Structure solution : Direct methods (SHELXS) followed by full-matrix least-squares refinement.

- Validation : R-factor (<0.05) and residual electron density maps ensure accuracy .

Q. How can contradictory biological activity data across studies be addressed?

- Methodological Answer : Contradictions may arise from:

- Purity discrepancies : Validate via orthogonal methods (e.g., LC-MS vs. NMR).

- Assay variability : Use standardized protocols (e.g., CLIA-certified labs for cytotoxicity assays).

- Target promiscuity : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions .

Replicate studies in multiple cell lines or animal models (e.g., zebrafish xenografts) to confirm specificity .

Q. What strategies are used to study the compound’s pharmacokinetics and metabolic stability?

- Methodological Answer : Advanced PK studies involve:

- Microsomal stability assays : Incubation with liver microsomes (human/rat) to assess CYP450-mediated metabolism.

- Plasma protein binding : Equilibrium dialysis to determine unbound fraction.

- In vivo half-life : Radiolabeled compound (e.g., C) administered to rodents, with blood samples analyzed via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。